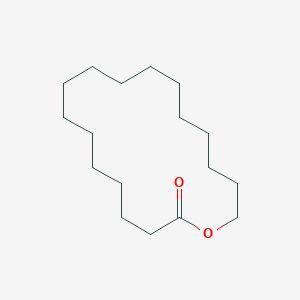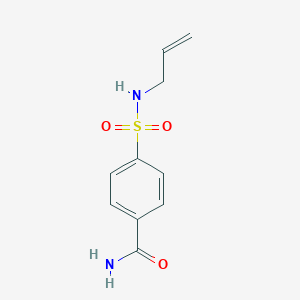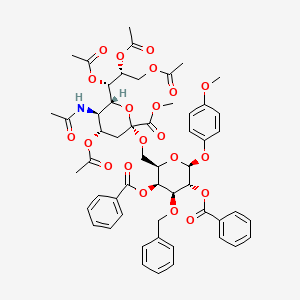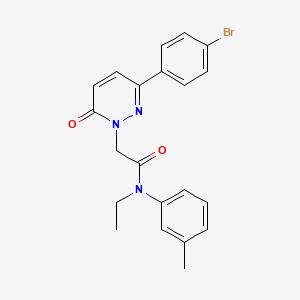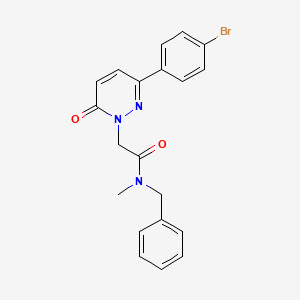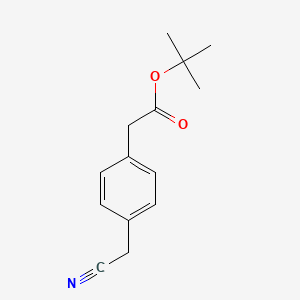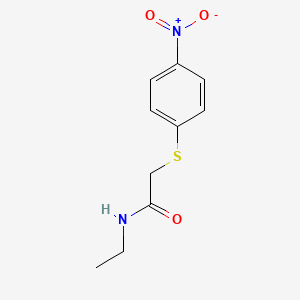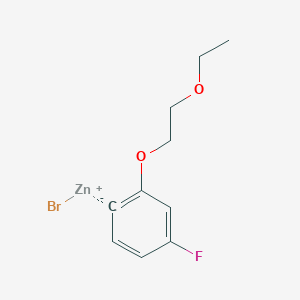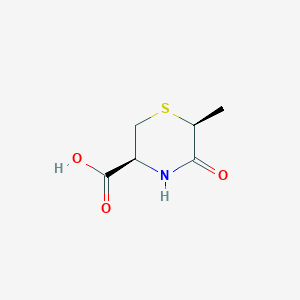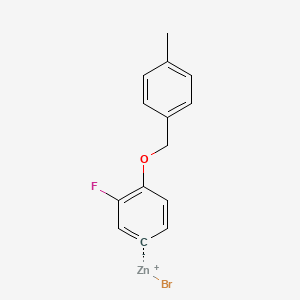
3-Fluoro-4-(4'-methylbenZyloxy)phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(4’-methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluoro and methylbenzyloxy groups enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(4’-methylbenzyloxy)phenylzinc bromide typically involves the following steps:
Formation of the Aryl Bromide: The starting material, 3-Fluoro-4-(4’-methylbenzyloxy)benzene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Preparation of the Organozinc Reagent: The aryl bromide is then treated with zinc dust in the presence of a suitable solvent like THF, under an inert atmosphere (e.g., nitrogen or argon). The reaction is often catalyzed by a small amount of iodine to facilitate the formation of the organozinc compound.
Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-4-(4’-methylbenzyloxy)phenylzinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the zinc-bromide bond is replaced by a carbon-carbon bond.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with aryl or vinyl halides to form biaryl or alkenyl products.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts (e.g., palladium acetate, tetrakis(triphenylphosphine)palladium(0)).
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to 80°C.
Major Products:
Biaryl Compounds: Formed through cross-coupling with aryl halides.
Alkenyl Compounds: Formed through cross-coupling with vinyl halides.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Material Science: Employed in the preparation of functional materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active compounds and drug candidates.
Bioconjugation: Applied in the modification of biomolecules for research and therapeutic purposes.
Industry:
Polymer Chemistry: Used in the synthesis of specialty polymers and copolymers.
Fine Chemicals: Employed in the production of high-value fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(4’-methylbenzyloxy)phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organozinc reagent transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
3-Fluoro-4-(4’-methylbenzyloxy)phenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
3-Fluoro-4-(4’-methylbenzyloxy)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
Uniqueness:
Reactivity: The zinc-based reagent is often more reactive and selective compared to its magnesium and boron counterparts.
Stability: It offers better stability in certain reaction conditions, making it suitable for a wider range of applications.
Propriétés
Formule moléculaire |
C14H12BrFOZn |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-[(4-methylphenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C14H12FO.BrH.Zn/c1-11-6-8-12(9-7-11)10-16-14-5-3-2-4-13(14)15;;/h3-9H,10H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
RIXFOUSTMAPZCE-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)COC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


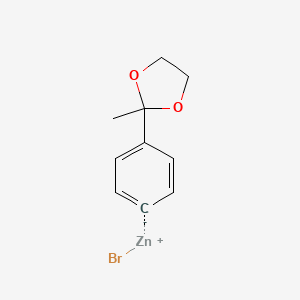
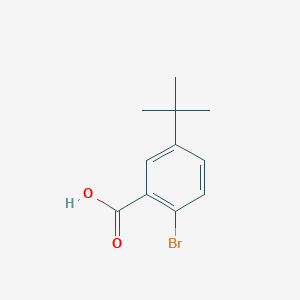
![tert-Butyl 6-cyclopropyl-3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B14887689.png)
![1-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)benzofuran-5-yl)oxy)propan-2-one](/img/structure/B14887696.png)
